molecular formula C10H9Cl2FO2 B1410149 Ethyl 3,4-dichloro-5-fluorophenylacetate CAS No. 1803819-74-0

Ethyl 3,4-dichloro-5-fluorophenylacetate

Cat. No.: B1410149
CAS No.: 1803819-74-0
M. Wt: 251.08 g/mol
InChI Key: DVJIHHQUPBWXAV-UHFFFAOYSA-N
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Description

Ethyl 3,4-dichloro-5-fluorophenylacetate is an organic compound characterized by the presence of ethyl, dichloro, and fluorophenyl groups It is a derivative of phenylacetate, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dichloro-5-fluorophenylacetate typically involves the esterification of 3,4-dichloro-5-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, using reagents such as sodium methoxide or ammonia, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 3,4-dichloro-5-fluorophenylacetic acid.

    Reduction: 3,4-dichloro-5-fluorophenylethanol.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,4-dichloro-5-fluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,4-dichloro-5-fluorophenylacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary and are subject to ongoing research.

Comparison with Similar Compounds

  • Ethyl 3,4-dichlorophenylacetate
  • Ethyl 3,5-dichloro-4-fluorophenylacetate
  • Ethyl 3,4-difluorophenylacetate

Comparison: Ethyl 3,4-dichloro-5-fluorophenylacetate is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring. This unique arrangement can influence its reactivity and biological activity compared to similar compounds. For example, the presence of both chlorine and fluorine atoms can enhance its lipophilicity and potentially increase its ability to penetrate biological membranes.

Properties

IUPAC Name

ethyl 2-(3,4-dichloro-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FO2/c1-2-15-9(14)5-6-3-7(11)10(12)8(13)4-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJIHHQUPBWXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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